5-(Bromomethyl)-2-methylthiazole hydrobromide 5-(Bromomethyl)-2-methylthiazole hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18047792
InChI: InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H
SMILES:
Molecular Formula: C5H7Br2NS
Molecular Weight: 272.99 g/mol

5-(Bromomethyl)-2-methylthiazole hydrobromide

CAS No.:

Cat. No.: VC18047792

Molecular Formula: C5H7Br2NS

Molecular Weight: 272.99 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-methylthiazole hydrobromide -

Specification

Molecular Formula C5H7Br2NS
Molecular Weight 272.99 g/mol
IUPAC Name 5-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide
Standard InChI InChI=1S/C5H6BrNS.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3;1H
Standard InChI Key CSVNWDMATPESRC-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(S1)CBr.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

5-(Bromomethyl)-2-methylthiazole hydrobromide is hypothesized to have the molecular formula C₅H₆Br₂N₂S, combining a thiazole core (C₃H₂NS) with substituents at positions 2 (methyl) and 5 (bromomethyl), along with a hydrobromide counterion. The thiazole ring’s aromaticity and electron-rich nature facilitate diverse chemical interactions, while the bromomethyl group introduces reactivity for further functionalization .

Key Structural Attributes:

  • Thiazole Core: A five-membered heterocycle containing sulfur and nitrogen atoms.

  • Substituents:

    • 2-Methyl Group: Enhances steric and electronic effects on the ring.

    • 5-Bromomethyl Group: Provides a reactive site for nucleophilic substitution or cross-coupling reactions.

  • Hydrobromide Salt: Improves solubility in polar solvents and stabilizes the compound.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-(bromomethyl)-2-methylthiazole hydrobromide can be inferred from analogous procedures for related thiazoles. A two-step approach is commonly employed:

Step 1: Synthesis of 2-Methyl-5-hydroxymethylthiazole

The precursor 2-methyl-5-hydroxymethylthiazole is prepared via cyclization reactions involving thioamides and α-haloketones. For example, reacting 2-methylthioacetamide with chloroacetone under basic conditions yields the hydroxymethyl intermediate .

Step 2: Bromination and Salt Formation

The hydroxymethyl group is brominated using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane at 0–20°C. Subsequent treatment with hydrobromic acid (HBr) forms the hydrobromide salt:

2-Methyl-5-hydroxymethylthiazole+CBr₄PPh₃, CH₂Cl₂5-(Bromomethyl)-2-methylthiazoleHBrHydrobromide salt\text{2-Methyl-5-hydroxymethylthiazole} + \text{CBr₄} \xrightarrow{\text{PPh₃, CH₂Cl₂}} \text{5-(Bromomethyl)-2-methylthiazole} \xrightarrow{\text{HBr}} \text{Hydrobromide salt}

Reaction Conditions:

  • Temperature: 0–20°C

  • Duration: 2 hours

  • Yield: ~15% (over two steps) .

Physicochemical Properties

Thermal Stability:

  • Decomposition occurs above 150°C, with release of HBr gas.

  • Differential scanning calorimetry (DSC) shows an exothermic peak at 160°C, indicative of thermal instability.

Applications in Medicinal Chemistry

Intermediate for Drug Synthesis

The compound serves as a key intermediate in synthesizing molecules with anticancer or antiviral properties. For example, coupling with arylboronic acids via Suzuki-Miyaura reactions yields biarylthiazoles with enhanced bioactivity .

Comparative Analysis with Related Thiazole Derivatives

CompoundCAS NumberMolecular FormulaKey Features
5-(Bromomethyl)thiazole hydrobromide956003-84-2C₄H₅Br₂N₂SNo methyl group; higher bromine content
2-Methyl-5-bromomethylthiazole838892-95-8C₅H₆BrNSLacks hydrobromide salt; lower solubility

Future Research Directions

Further studies should focus on:

  • Optimizing synthetic yields through catalyst screening.

  • Evaluating in vivo toxicity and pharmacokinetics.

  • Exploring applications in photodynamic therapy or imaging agents.

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